Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate
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Overview
Description
Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate is an organic compound with a molecular formula of C10H11Br2NO2. This compound is characterized by the presence of an amino group, a methyl ester group, and two bromine atoms attached to a phenyl ring. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate typically involves the following steps:
Bromination: The starting material, 3-phenylpropanoic acid, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 3-position of the propanoic acid chain.
Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.
Scientific Research Applications
Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate: Similar structure but with chlorine atoms instead of bromine.
Methyl (3S)-3-amino-3-(3,5-difluorophenyl)propanoate: Similar structure but with fluorine atoms instead of bromine.
Methyl (3S)-3-amino-3-(3,5-diiodophenyl)propanoate: Similar structure but with iodine atoms instead of bromine.
Uniqueness
Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate is unique due to the presence of bromine atoms, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can also influence the compound’s solubility and stability, making it suitable for specific applications in research and industry.
Biological Activity
Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate, also known by its CAS number 1212991-18-8, is a compound of significant interest due to its potential biological activities. This article explores the chemical properties, synthesis, and biological activity of this compound, focusing on its implications in medicinal chemistry and pharmacology.
- Molecular Formula : C10H11Br2NO2
- Molecular Weight : 337.01 g/mol
- Structure : The compound features a dibromophenyl group attached to a propanoate chain with an amino group at the 3-position.
Synthesis
The synthesis of this compound involves several steps that typically include:
- Formation of the Amino Acid Backbone : Starting from appropriate precursors, the amino acid structure is constructed.
- Bromination : Selective bromination at the 3 and 5 positions of the phenyl ring is crucial for enhancing biological activity.
- Esterification : The final step involves converting the carboxylic acid to a methyl ester.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance:
- Case Study : A study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .
Antimicrobial Properties
Research has shown that compounds containing dibromophenyl moieties often display antimicrobial activity:
- Activity Spectrum : These compounds have been tested against a range of bacteria and fungi, with some derivatives showing zones of inhibition ranging from 9 mm to 20 mm against standard strains .
- Mechanism of Action : The antimicrobial action is believed to be linked to disruption of cellular membranes and inhibition of nucleic acid synthesis.
Data Table: Biological Activity Overview
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes involved in cancer metabolism.
- Receptor Modulation : It has potential interactions with neurotransmitter receptors due to its amino acid structure, which may influence neuropharmacological outcomes.
Properties
Molecular Formula |
C10H11Br2NO2 |
---|---|
Molecular Weight |
337.01 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate |
InChI |
InChI=1S/C10H11Br2NO2/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
InChI Key |
SSHOEDLPOSQTMY-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC(=C1)Br)Br)N |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC(=C1)Br)Br)N |
Origin of Product |
United States |
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